molecular formula C12H16N2O4 B2422944 (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate CAS No. 866151-99-7

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate

Cat. No.: B2422944
CAS No.: 866151-99-7
M. Wt: 252.27
InChI Key: RPERJYZZFNPURX-ZSOIEALJSA-N
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Description

(Z)-[1-(2,4-Dimethoxyphenyl)ethylidene]amino N-methylcarbamate (CAS 866151-99-7) is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is characterized as a carbamate derivative, a class of compounds that have received significant attention in modern chemical and pharmaceutical research due to their good chemical and proteolytic stability, ability to penetrate cell membranes, and structural resemblance to a peptide bond . The carbamate group (-O-CO-N-) is a key structural motif found in many approved drugs and active research compounds, functioning as an important pharmacophore that can improve biological activity, modulate pharmacokinetic properties, and enhance metabolic stability . This specific compound features a (Z)-configured oxime ether group linked to a 2,4-dimethoxyphenyl moiety, which may influence its stereoelectronic properties and biological interactions. As a building block in organic and medicinal chemistry, it serves as a valuable intermediate for researchers developing novel bioactive molecules, particularly for investigating structure-activity relationships or creating targeted enzyme inhibitors . The product is provided for laboratory research applications only and is strictly not intended for diagnostic, therapeutic, or any human or animal use . Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

[(Z)-1-(2,4-dimethoxyphenyl)ethylideneamino] N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8(14-18-12(15)13-2)10-6-5-9(16-3)7-11(10)17-4/h5-7H,1-4H3,(H,13,15)/b14-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPERJYZZFNPURX-ZSOIEALJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)NC)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)NC)/C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate typically involves the reaction of 2,4-dimethoxybenzaldehyde with N-methylcarbamate under specific reaction conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the reactants to the desired product.

Chemical Reactions Analysis

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbamate derivatives, including (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate. In vitro evaluations have shown promising results against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.015 mg/mL0.030 mg/mL
Escherichia coli0.020 mg/mL0.040 mg/mL
Bacillus cereus0.015 mg/mL0.025 mg/mL

These results indicate that the compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent in pharmaceuticals .

Potential in Cancer Therapy

The compound's structural features suggest potential applications in cancer therapy due to its ability to interact with biological targets involved in tumor growth. Research into similar compounds has indicated that modifications of carbamate structures can enhance their efficacy against cancer cells by inhibiting specific pathways related to cell proliferation and survival .

Pesticidal Properties

This compound has been explored for its potential as a pesticide. Its chemical structure allows it to function effectively as an antimicrobial agent for protecting crops from various pathogens. Studies have demonstrated that such compounds can reduce the incidence of plant diseases caused by fungi and bacteria .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various carbamate derivatives, including this compound, revealed that the compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative bacteria. The research emphasized the need for further exploration of its mechanism of action and optimization for enhanced potency .

Case Study 2: Agricultural Field Trials

Field trials assessing the effectiveness of this compound as a plant protectant showed a significant reduction in disease incidence among treated crops compared to untreated controls. The trials indicated that the compound could serve as a viable alternative to conventional pesticides, promoting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate can be compared with other carbamate derivatives, such as:

    Carbaryl: A widely used insecticide with a similar carbamate structure.

    Aldicarb: Another carbamate insecticide known for its high toxicity.

    Methomyl: A carbamate insecticide with a broad spectrum of activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dimethoxyphenyl group, which imparts distinct chemical and biological properties .

Biological Activity

(Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate, also known by its CAS number 866151-99-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, including antitumor, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula for this compound is C12_{12}H16_{16}N2_2O4_4. The compound features a carbamate functional group, which is often associated with various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethoxybenzaldehyde with N-methylcarbamate derivatives under controlled conditions. This process can yield the compound in good purity and yield.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF-7 and MDA-MB-231 Cells : In vitro assays demonstrated that this compound induced apoptosis in breast cancer cell lines. The mechanism appears to involve the activation of caspase pathways leading to cell death .
  • Synergistic Effects : When combined with doxorubicin, a common chemotherapeutic agent, the compound showed enhanced cytotoxic effects, suggesting a potential for combination therapy in treating resistant cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : Studies have shown that this compound possesses notable activity against various bacterial strains. It was particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .
  • Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of bacterial cell membranes and inhibition of protein synthesis.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several models:

  • Cytokine Production : In vitro studies indicated that this compound significantly reduced the production of pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .
  • In Vivo Models : Animal studies demonstrated a reduction in inflammation markers in models of acute inflammation when treated with this compound.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntitumorHigh cytotoxicityApoptosis induction via caspase pathway
AntimicrobialEffective against Gram-positive bacteriaMembrane disruption
Anti-inflammatoryReduced cytokine productionInhibition of inflammatory pathways

Case Studies

  • Breast Cancer Treatment : A case study involving MDA-MB-231 cells highlighted the compound's ability to enhance doxorubicin efficacy, suggesting its role as an adjunct therapy in breast cancer management .
  • Infection Control : Clinical observations noted improved outcomes in patients with bacterial infections when treated with formulations containing this compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-[1-(2,4-dimethoxyphenyl)ethylidene]amino N-methylcarbamate, and how are intermediates validated?

  • Methodology :

  • Step 1 : Condensation of 2,4-dimethoxyacetophenone with methyl carbamate under acidic conditions (e.g., HCl catalysis) to form the Schiff base intermediate.
  • Step 2 : Stereoselective reduction using NaBH₄ or catalytic hydrogenation to isolate the (Z)-isomer.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase. Confirm intermediate structures using 1H NMR^1 \text{H NMR} (e.g., imine proton at δ 8.2–8.5 ppm) and mass spectrometry (MS) .

Q. How can purity and stability of the compound be assessed during storage?

  • Methodology :

  • HPLC Analysis : Use a C18 column with a methanol/water gradient (70:30 to 90:10) to quantify purity (≥98% target). Detect degradation products at λ = 255 nm (UV/Vis) .
  • Stability Testing : Store aliquots at -20°C and analyze via 1H NMR^1 \text{H NMR} every 6 months to detect hydrolytic breakdown (e.g., carbamate cleavage to methylamine) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Techniques :

  • FT-IR : Identify carbamate C=O stretch (~1700 cm⁻¹) and imine C=N stretch (~1640 cm⁻¹) .
  • NMR : Use 13C NMR^{13} \text{C NMR} to resolve methoxy groups (δ 55–60 ppm) and carbamate carbonyl (δ 155–160 ppm) .
  • MS (ESI+) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How can computational docking predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodology :

  • Target Preparation : Retrieve protein structures (e.g., acetylcholinesterase) from the PDB. Optimize hydrogen bonding networks using AutoDockTools .
  • Docking Parameters : Use AutoDock4 with Lamarckian genetic algorithm (50 runs, 2.5 Å grid spacing). Validate binding poses via RMSD clustering (<2.0 Å) .
  • Free Energy Calculations : Compare binding affinities (ΔG) of (Z)-isomer vs. (E)-isomer to explain stereoselective activity .

Q. How to resolve contradictions in crystallographic data for this compound?

  • Approach :

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K. Process with SHELXL for refinement .
  • Discrepancy Analysis : Check for twinning (e.g., via R-factor ratio) and refine using the TWIN/BASF command in SHELX. Validate with Q-peak residuals (<0.3 eÅ⁻³) .

Q. What strategies mitigate racemization during synthesis or biological assays?

  • Solutions :

  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) during imine formation. Monitor enantiomeric excess (ee) via chiral HPLC .
  • Biological Assays : Perform time-resolved circular dichroism (CD) to track configuration stability in buffer solutions (pH 7.4, 37°C) .

Q. How to design SAR studies for derivatives of this compound?

  • Framework :

  • Core Modifications : Vary substituents on the 2,4-dimethoxyphenyl group (e.g., replace OMe with Cl, CF₃) and carbamate N-methyl group.
  • Activity Testing : Use in vitro enzyme inhibition assays (IC₅₀ determination) and correlate with Hammett σ values or logP .

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